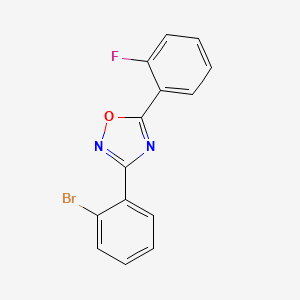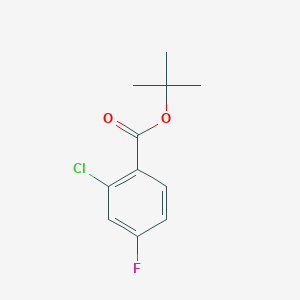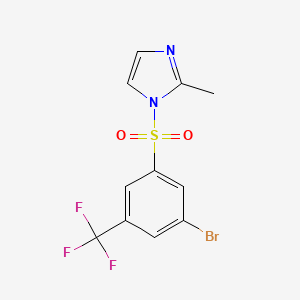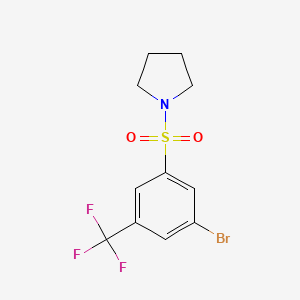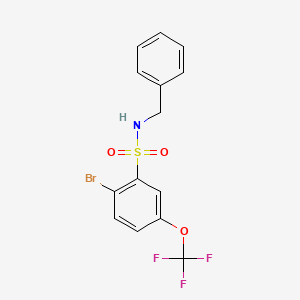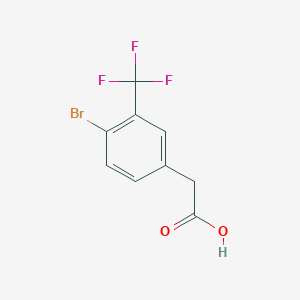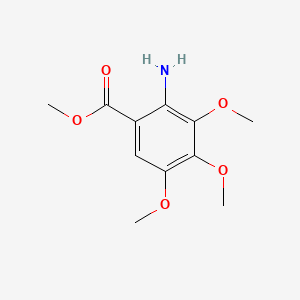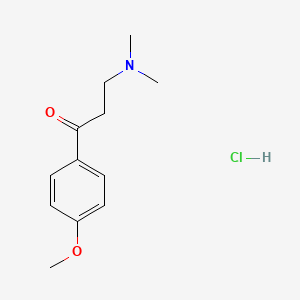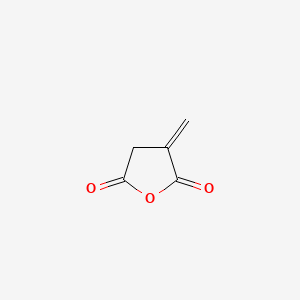
Itaconic anhydride
Vue d'ensemble
Description
Itaconic anhydride (IA) is a versatile and useful chemical compound. It is a colorless, crystalline solid and is an anhydride of itaconic acid. IA is used in a variety of applications, including industrial, pharmaceutical, and agricultural processes. It is also used as a reagent in organic synthesis. IA has a wide range of biochemical and physiological effects and has been studied extensively in the laboratory.
Applications De Recherche Scientifique
Chemical Properties and Reactions
- Itaconic Anhydride and Itaconic Acid : this compound, through various reactions like annulation, decarboxylation, and dehydration, demonstrates its versatility in chemical processes. Itaconic acid, derived from this compound, plays a significant role in different chemical syntheses (Shriner, Ford, & Roll, 2003).
Polymer Modification
Poly(lactic acid) Modification : this compound has been used to modify poly(lactic acid) (PLA) to enhance its properties like tensile strength and crystallization behavior. This modification process uses this compound as a grafting agent, showing the potential for creating high-performance polymers (Marsilla & Verbeek, 2015).
Amphiphilic Double-Brush Polymers : The transformation of this compound into polymerizable amphiphiles demonstrates its utility in creating double-brush polymers. These polymers exhibit unique properties like self-segregation and the ability to form hydrogels, indicating its applications in advanced materials science (Chakraborty, Ramkumar, & Ramakrishnan, 2017).
Advanced Chemical Synthesis
Synthesis of Complex Compounds : this compound is used in the synthesis of polybasic carboxylic acids with unique structures, demonstrating its role in creating sophisticated chemical compounds (Kato et al., 1999).
Catalytic Dehydration Synthesis : A study on the catalytic dehydration process for synthesizing this compound shows its potential for efficient and high-yield production, important for industrial-scale applications (Yuan Shi-tao, 2003).
Material Science
Starch Modification : this compound is used to modify starch, altering its thermal behavior and crystallinity. This showcases its application in material science for creating modified biopolymers with unique characteristics (Rengganis & Rachmawati, 2021).
Degradable Polyanhydride Networks : this compound contributes to the development of degradable crosslinked-polyanhydride networks. These networks, derived from renewably sourced itaconic anhydrides, have potential applications in environmentally friendly materials (Sajjad et al., 2021).
Mécanisme D'action
Target of Action
Itaconic anhydride is the cyclic anhydride of itaconic acid . Itaconic acid is known to bind the transcription factor nuclear factor erythroid 2-related factor 2 (NFE2L2 or Nrf2), thereby holding it in the cytosol and preventing it from entering the cell nucleus where it would inhibit the expression of certain genes .
Mode of Action
This compound, upon hydrolysis, forms itaconic acid . This itaconic acid then interacts with its target, Nrf2, and prevents it from entering the cell nucleus . This action inhibits the expression of certain genes that are regulated by Nrf2 .
Biochemical Pathways
This compound is produced from the pyrolysis of citric acid . The citric acid is transported into the mitochondrion and catalyzed over the citrate cycle to citrate and cis-aconitate . The mitochondrial tricarboxylate transporter secretes cis-aconitate to the cytosol, where it is decarboxylated to itaconate by the cytosolic aconitate-Δ-isomerase .
Pharmacokinetics
It is known that this compound is more reactive than maleic anhydride and can be used as an alternating monomer that facilitates the introduction of polar functionalities in polymers .
Result of Action
The primary result of the action of this compound (through its hydrolysis product, itaconic acid) is the inhibition of the expression of certain genes that are regulated by Nrf2 . This can have various downstream effects depending on the specific genes that are inhibited.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, high pressure can prevent the dissociation of the acid and thus shift the equilibrium to the fully protonated species, which polymerizes more easily . Additionally, the production of this compound can be influenced by the presence of strong acids, such as concentrated sulfuric acid .
Safety and Hazards
Orientations Futures
Itaconic anhydride has been promoted as a biobased “platform chemical” and bio-building block . It has a strong potential to replace petroleum-based methylacrylic acid in industry which will create a huge market for this compound . Itaconic acid may be a useful feedstock in the generation of degradable polyanhydride networks via thiol–ene photopolymerization .
Analyse Biochimique
Biochemical Properties
Itaconic anhydride plays a significant role in biochemical reactions due to its reactivity. It interacts with various enzymes and proteins, influencing biochemical pathways. One of the key interactions is with the enzyme cis-aconitate decarboxylase, which converts cis-aconitate to itaconic acid in the tricarboxylic acid cycle . This interaction is crucial for the production of itaconic acid, which has antimicrobial and anti-inflammatory properties . This compound also interacts with other biomolecules, such as reactive oxygen species (ROS), promoting oxidative stress responses .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound promotes the pentose phosphate pathway, leading to increased ROS production and subsequent activation of anti-inflammatory genes . This compound also inhibits the growth of certain bacterial pathogens by interfering with their metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits enzymes such as isocitrate lyase, which is essential for the glyoxylate shunt in bacteria . This inhibition disrupts bacterial metabolism and growth. Additionally, this compound influences gene expression by modulating transcription factors like nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates antioxidant responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is relatively stable but can degrade under certain conditions, affecting its long-term impact on cellular function . Studies have shown that this compound maintains its antimicrobial and anti-inflammatory properties over extended periods, although its efficacy may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial anti-inflammatory and antimicrobial effects without significant toxicity . At higher doses, this compound can cause adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced from cis-aconitate in the tricarboxylic acid cycle by the enzyme cis-aconitate decarboxylase . This pathway is crucial for the biosynthesis of itaconic acid, which serves as a building block for various biochemicals and materials . This compound also affects metabolic flux by modulating the levels of key metabolites in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target areas . The distribution of this compound is essential for its biological activity and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization influences its activity and function. It is primarily localized in the cytosol, where it interacts with enzymes and other biomolecules involved in metabolic pathways . Post-translational modifications and targeting signals direct this compound to specific compartments, enhancing its efficacy in biochemical reactions .
Propriétés
IUPAC Name |
3-methylideneoxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNISBHGPNMTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25300-97-4 | |
| Record name | 2,5-Furandione, dihydro-3-methylene-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25300-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8062230 | |
| Record name | 2,5-Furandione, dihydro-3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or white crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Itaconic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21070 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2170-03-8, 25300-97-4 | |
| Record name | Itaconic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2170-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Itaconic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Itaconic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC43972 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Furandione, dihydro-3-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Furandione, dihydro-3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Itaconic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ITACONIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y455KS1U7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of itaconic anhydride?
A1: The molecular formula of this compound is C5H4O3, and its molecular weight is 112.08 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A: this compound is commonly characterized using techniques like Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Photoelectron Spectroscopy (XPS). FTIR helps identify functional groups, NMR elucidates the structure and arrangement of atoms, and XPS determines elemental composition and chemical states. [, , , , , , , , , , , , , , , , , , , , , , , , ] ([1]: https://www.semanticscholar.org/paper/4796003fb824fcc2df3f5bcf14ff5c339932a578)
Q3: How does this compound behave as a compatibilizer in polymer blends?
A: this compound acts as a compatibilizer by improving the interfacial adhesion between immiscible polymers. This is achieved through chemical reactions between the anhydride group of this compound and functional groups present in one or both of the blended polymers. This improved interaction leads to finer dispersion of the phases, resulting in enhanced mechanical properties and thermal stability of the blend. [, , , , ] ([8]: https://www.semanticscholar.org/paper/e334e009acd55a19c1bbcf5941e6b21c2f5d781c)
Q4: What are the advantages of using this compound in developing sustainable materials?
A: this compound is a bio-based platform chemical, meaning it can be derived from renewable resources like sugars instead of fossil fuels. This makes it an attractive building block for sustainable materials. Additionally, it can be used to modify the properties of bio-based polymers, enhancing their performance and broadening their applications, further contributing to a more sustainable materials industry. [, , , , , , ] ([24]: https://www.semanticscholar.org/paper/84ccc1f5ecba2d245744e3b4e38dc8568b0bf342)
Q5: How does this compound react with amines?
A: this compound readily undergoes ring-opening reactions with amines. The amine nitrogen attacks one of the carbonyl carbons in the anhydride ring, leading to the opening of the ring and formation of an amide bond. This reaction is often utilized to functionalize polymers containing amine groups or to synthesize various itaconamide derivatives. [, , , , ] ([20]: https://www.semanticscholar.org/paper/16deacf9ff3a5595f773596468ce0cfff06149ff)
Q6: Can this compound be used to create crosslinked polymers?
A: Yes, this compound is a valuable monomer for synthesizing crosslinked polymers. Its two reactive anhydride groups can react with difunctional or multifunctional molecules (like diamines or diols), leading to the formation of a three-dimensional network structure. This crosslinking significantly influences the polymer's properties, enhancing its mechanical strength, thermal stability, and solvent resistance. [, , ] ([15]: https://www.semanticscholar.org/paper/5b8a4c55e7ba89f197152da5688aaeccef5061d6)
Q7: What is the relationship between this compound and citraconic anhydride?
A: this compound can isomerize to citraconic anhydride, its more thermodynamically stable isomer. This isomerization is often catalyzed by bases, heat, or certain reaction conditions. The isomerization can impact the reactivity and properties of the resulting polymers, and understanding this process is crucial for controlling material properties. [, , ] ([4]: https://www.semanticscholar.org/paper/035933d064e836ad5c0ded757e7684c425f93e65)
Q8: How is computational chemistry used in the research of this compound?
A: Computational chemistry plays a role in understanding the reactivity, properties, and reaction mechanisms involving this compound. For example, density functional theory (DFT) calculations can predict the reactivity of the anhydride group towards different nucleophiles, aiding in designing new reactions and polymers. Molecular dynamics simulations can be used to investigate the behavior of this compound-based polymers at the molecular level, providing insights into their structure-property relationships. [, ] ([14]: https://www.semanticscholar.org/paper/3f6b33e96e5da050a9f07693ff2c84390ced01c7)
Q9: How does the use of this compound align with the principles of green chemistry?
A9: this compound's use aligns well with several green chemistry principles:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



